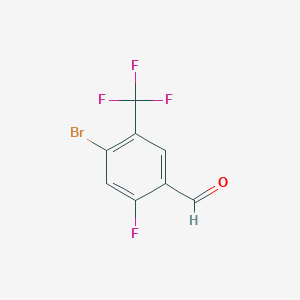

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXXJSLVINTBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS number

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in modern synthetic chemistry. With the CAS Number 1414870-67-9, this highly functionalized aromatic aldehyde is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] This document details its chemical and physical properties, provides an illustrative synthetic protocol and purification strategy, analyzes its unique reactivity profile governed by its trifunctional substitution pattern, and discusses its applications. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety protocols, offering a field-proven perspective for professionals in drug development and scientific research.

Chemical Identity and Properties

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde featuring three distinct electron-withdrawing groups. This substitution pattern significantly influences its physical properties and chemical reactivity, making it a valuable and versatile synthetic intermediate.

Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 1414870-67-9[1] |

| IUPAC Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde |

| Molecular Formula | C₈H₃BrF₄O |

| Molecular Weight | 271.01 g/mol [2] |

| SMILES | O=Cc1cc(C(F)(F)F)c(Br)cc1F |

| InChI Key | Not readily available. |

Physicochemical Properties

Quantitative data for this specific isomer is not broadly published. However, based on structurally similar compounds, the following properties can be anticipated. Researchers should confirm these properties with lot-specific certificates of analysis.

| Property | Anticipated Value | Rationale / Comparison |

| Appearance | Off-white to yellow solid | Similar to other solid benzaldehyde derivatives.[3] |

| Melting Point | > 50 °C | The presence of halogens and a rigid aromatic structure typically results in a solid state at room temperature. For example, 4-Bromo-2-fluorobenzaldehyde has a melting point of 58-62 °C. |

| Boiling Point | High; requires vacuum distillation | Aromatic aldehydes with high molecular weights and polar groups have high boiling points.[4] |

| Solubility | Soluble in common organic solvents (DCM, Ether, Ethyl Acetate); low water solubility. | Typical for halogenated organic compounds. |

Synthesis and Purification

The synthesis of highly substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol. This method prevents over-oxidation to the carboxylic acid, which can be a challenge with stronger oxidizing agents.

Illustrative Synthetic Protocol: Oxidation of [4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol

This protocol is adapted from a standard procedure for the synthesis of a related trifluoromethyl-substituted bromobenzaldehyde.[5] The use of manganese (IV) oxide (MnO₂) is a well-established and mild method for converting primary allylic and benzylic alcohols to their corresponding aldehydes.

Experimental Workflow:

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

-

Dissolution: To a solution of (4-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of substrate), add activated manganese (IV) oxide (MnO₂, ~5.0 eq).

-

Expertise: DCM is chosen for its ability to dissolve the starting material and its inertness under these mild oxidation conditions. A significant excess of MnO₂ is used to drive the reaction to completion, as its activity can vary.

-

-

Reaction: Stir the resulting black suspension vigorously at ambient temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression.

-

Workup: Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and its byproducts.

-

Trustworthiness: Filtration through Celite® is a standard and effective method for removing fine solid particulates like MnO₂ which could otherwise clog filter paper.

-

-

Isolation: Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product. Combine the organic filtrates and concentrate the solution under reduced pressure to yield the crude 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, typically as a solid.

Purification Protocol: Recrystallization

For many solid benzaldehyde derivatives, recrystallization is an effective purification method.

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., hexane, heptane, or an ethanol/water mixture).

-

Dissolution: Dissolve the crude aldehyde in the minimum amount of hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Reactivity and Mechanistic Insights

The reactivity of the aldehyde functional group in 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is significantly enhanced by the cumulative electron-withdrawing effects of the three substituents on the aromatic ring.

-

Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I inductive effect). Its presence deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon.[7] The trifluoromethyl group is a common addition in drug design to enhance properties like metabolic stability and binding affinity.[7][8]

-

Fluorine (-F) Atom: Fluorine is the most electronegative element and withdraws electron density via a strong inductive effect (-I). While it has a weak resonance donating effect (+R), the inductive effect dominates, especially from the ortho position.[9]

-

Bromine (-Br) Atom: Bromine also acts as an electron-withdrawing group through induction (-I), further contributing to the deactivation of the ring.[9]

This strong, cumulative electron withdrawal makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This enhanced reactivity is advantageous for forming imines, oximes, and other derivatives used in drug discovery.[9]

Caption: Electronic effects increasing the electrophilicity of the carbonyl carbon.

Applications in Research and Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The unique combination of substituents on 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde makes it particularly useful for creating complex molecules with tailored properties.

-

Medicinal Chemistry: It serves as a scaffold for synthesizing novel therapeutic agents. The aldehyde handle allows for the introduction of various pharmacophores through reactions like reductive amination, Wittig reactions, and aldol condensations. The trifluoromethyl group is a bioisostere for other groups and can improve a drug candidate's metabolic stability and lipophilicity.[4][8]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this aldehyde are used in the development of new pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are precursors to specialty polymers, liquid crystals, and other advanced materials with unique electronic and physical properties.

For instance, the related compound 4-bromo-2-fluorobenzaldehyde is used to prepare histamine H3 antagonists and novel antimicrobials, highlighting the utility of this structural class in drug discovery.[10]

Safety and Handling

As with all halogenated and trifluoromethylated aromatic compounds, 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde must be handled with appropriate care. The GHS classifications for structurally similar compounds provide a strong basis for a conservative safety approach.

Hazard Identification

The following hazards are typical for this class of chemical.[2]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3]

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][11]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

-

If Swallowed: Immediately give a glass of water. If in doubt, contact a Poisons Information Center or a doctor.[11]

References

- Apollo Scientific. (2023, July 7). 4-Bromo-2-(trifluoromethyl)

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (2025, March 12).

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (n.d.).

- Benchchem. (n.d.).

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved from [Link]

- Grokipedia. (2026, January 7). 4-Trifluoromethylbenzaldehyde.

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- ACS Publications. (2026, January 12).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- PubMed. (2025, July 18).

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- ACS Publications. (n.d.). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources | Chemical Reviews.

- NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde - PMC.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde.

Sources

- 1. 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | 1414870-67-9 [amp.chemicalbook.com]

- 2. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde molecular weight

An In-depth Technical Guide: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a bromine atom, and a fluorine atom, imparts distinct chemical reactivity and makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, including a definitive analysis of its molecular weight, and offers expert insights into its synthesis, analytical characterization, and strategic applications, particularly in the realm of drug discovery. The protocols and mechanistic discussions are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical utility.

Core Physicochemical Properties and Molecular Profile

Understanding the fundamental properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS No: 1414870-67-9) is paramount for its effective use in synthesis.[1] The molecular architecture is defined by a benzaldehyde core strategically decorated with three key substituents that modulate its electronic and steric characteristics.

Molecular Weight and Formula

The molecular formula of the compound is C₈H₃BrF₄O. The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 3 × 1.008 u = 3.024 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Fluorine (F): 4 × 18.998 u = 75.992 u

-

Oxygen (O): 1 × 15.999 u = 15.999 u

Calculated Molecular Weight: 271.01 g/mol

This value is critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Structural and Electronic Characteristics

The arrangement of substituents on the aromatic ring creates a unique electronic environment that dictates the compound's reactivity.

-

Aldehyde Group (-CHO): A moderately deactivating, meta-directing group that serves as the primary reactive handle for transformations like reductive amination, Wittig reactions, and condensations.

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly increases the electrophilicity of the aromatic ring and the aldehyde carbon. In drug design, the -CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity (Hansch π value of +0.88), and improve binding affinity to biological targets.[2]

-

Fluorine (-F) and Bromine (-Br) Atoms: These halogens also act as electron-withdrawing groups via induction but are ortho-, para-directing. The bromine atom, in particular, provides a versatile site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further molecular elaboration.

The combination of these groups makes the aldehyde highly susceptible to nucleophilic attack and the aromatic ring a candidate for nucleophilic aromatic substitution under specific conditions.

Data Summary Table

| Property | Value |

| IUPAC Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde |

| CAS Number | 1414870-67-9[1] |

| Molecular Formula | C₈H₃BrF₄O |

| Molecular Weight | 271.01 g/mol |

| Appearance | Typically an off-white to yellow solid (inferred from similar compounds[3]) |

Molecular Structure Diagram

Caption: Structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol. This method is preferred for its reliability and the commercial availability of precursor materials.

Proposed Synthetic Pathway: Oxidation of Benzyl Alcohol

A robust and scalable method for preparing the title compound is the selective oxidation of 4-bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Causality Behind Reagent Selection: Manganese dioxide (MnO₂) is an exemplary choice for this transformation. It is a mild and highly selective oxidizing agent for benzylic and allylic alcohols. Its key advantage is its heterogeneous nature, which prevents over-oxidation of the resulting aldehyde to a carboxylic acid—a common side reaction with stronger, soluble oxidants like potassium permanganate or chromic acid. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM), which facilitates product isolation and purification, as the solid MnO₂ and its reduced forms can be easily removed by filtration.[4]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic synthesis procedures for analogous compounds.[4]

-

Reaction Setup: To a solution of 4-bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of alcohol) in a round-bottom flask, add activated manganese dioxide (MnO₂, ~5-10 eq).

-

Expert Insight: The use of a significant excess of MnO₂ is crucial to drive the reaction to completion. The quality and activation state of the MnO₂ will heavily influence reaction time and yield.

-

-

Reaction Execution: Stir the resulting black suspension vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup and Isolation: Upon completion, dilute the mixture with additional DCM. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

-

Trustworthiness Check: A key self-validating step. If the filtrate is not colorless, it indicates that fine MnO₂ particles have passed through, and a second filtration may be necessary to prevent contamination.

-

-

Purification: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

| Technique | Expected Observation |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) at δ 9.8-10.2 ppm. - Two aromatic protons appearing as singlets or doublets in the δ 7.5-8.5 ppm region, with coupling constants dictated by their relative positions. |

| ¹⁹F NMR | - Two distinct signals: one for the aromatic fluorine and a singlet for the -CF₃ group. The chemical shift of the -CF₃ group is typically around δ -60 to -65 ppm.[5] |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around δ 185-190 ppm. - A quartet for the -CF₃ carbon due to coupling with fluorine atoms. - Signals for the aromatic carbons, with C-F and C-Br bonds influencing their chemical shifts. |

| IR Spectroscopy | - A strong, sharp carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. - Strong C-F stretching bands in the 1100-1350 cm⁻¹ region, characteristic of the -CF₃ group.[4] |

| Mass Spec. (EI-MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

Applications in Drug Discovery and Development

This benzaldehyde derivative is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for sequential, controlled chemical modifications.

Role as a Synthetic Building Block

The aldehyde serves as a versatile anchor for building molecular complexity. The trifluoromethyl and fluoro substituents are often incorporated to enhance the pharmacokinetic profile (e.g., metabolic stability, membrane permeability) of a final drug candidate.[2][6] The bromine atom is a key handle for introducing further diversity.

Example Application Workflow: A common strategy in drug development is to use such an intermediate in a multi-step synthesis. For instance, the bromine atom can be used in a palladium-catalyzed Suzuki coupling to introduce a new aryl or heteroaryl ring, while the aldehyde can be converted into an amine via reductive amination to link to another part of the target molecule.

Application Pathway Diagram

Caption: Role as a key intermediate in a convergent synthesis strategy.

This approach is central to modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Similar fluorinated and brominated benzaldehydes have been instrumental in preparing histamine H3 antagonists, antimicrobials, and aldose reductase inhibitors.[3][7]

Safety and Handling

Based on analogous compounds, 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde should be handled with care.

-

GHS Hazards: Likely to be classified as a skin, eye, and respiratory irritant.[8]

-

Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a sophisticated chemical building block whose true value is realized in its synthetic applications. Its precisely calculated molecular weight of 271.01 g/mol provides the foundation for its use in quantitative synthesis. The compound's trifluoromethyl, fluoro, and bromo substituents offer a powerful toolkit for medicinal chemists to fine-tune molecular properties, making it a highly sought-after intermediate in the design and development of next-generation therapeutics. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and validation, empowering researchers to leverage its full potential.

References

-

PubChem. 4-Bromo-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic C–H Trifluoromethylation of Heteroarenes. Royal Society of Chemistry. [Link]

-

Grokipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-fluoro-4-(trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

-

PubChem. 2-Bromo-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

SpectraBase. 2-Fluoro-5-bromo-benzaldehyde. Wiley-VCH GmbH. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI AG. [Link]

-

NIH National Library of Medicine. 2-Bromo-5-fluorobenzaldehyde. [Link]

Sources

- 1. 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | 1414870-67-9 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-ブロモ-2-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and two distinct electron-withdrawing groups (fluorine and trifluoromethyl)—creates a molecule with tailored reactivity and valuable physicochemical properties.

The strategic placement of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, the -CF3 moiety is a well-established bioisostere for groups like chlorine and is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by modulating the electronic environment of the molecule.[1][2][3] The presence of both a fluorine and a trifluoromethyl group significantly increases the electrophilicity of the benzaldehyde, influencing its reactivity in nucleophilic addition reactions.[4] This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde are fundamental to its use in synthetic chemistry, allowing for its unambiguous identification and characterization in reaction mixtures.

| Property | Value | Source |

| CAS Number | 861928-27-0 | PubChem[5] |

| Molecular Formula | C₈H₄BrF₄O | Internal Calculation |

| Molecular Weight | 271.02 g/mol | Internal Calculation |

| Appearance | Off-white to light yellow solid | Thermo Fisher Scientific[6] |

| Melting Point | 55-59 °C | Sigma-Aldrich |

| Boiling Point | 50-55 °C at 0.05 mmHg | PrepChem.com[7] |

| IUPAC Name | 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | PubChem[5] |

While comprehensive, publicly available spectral data is limited, typical spectroscopic features can be inferred from its structure. The ¹H NMR spectrum would be expected to show distinct aromatic proton signals and a characteristic aldehyde proton singlet downfield (δ 9-10 ppm). The ¹⁹F NMR would display two signals corresponding to the -F and -CF₃ groups. The infrared (IR) spectrum would be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

Several synthetic routes to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde have been developed. A common and effective method involves the reduction of the corresponding benzonitrile precursor using Diisobutylaluminium hydride (DIBAL-H), which selectively reduces the nitrile to an imine that is subsequently hydrolyzed to the aldehyde.[7]

Protocol: Synthesis via DIBAL-H Reduction of 2-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile

Materials:

-

2-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 3N solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve 2-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add DIBAL-H solution (1.2 - 1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly. The choice of a low temperature is critical to prevent over-reduction to the corresponding alcohol.

-

Reaction Monitoring: Stir the resulting solution at -78 °C for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, dilute the mixture with diethyl ether. Cautiously quench the reaction by the slow, dropwise addition of 3N HCl solution while maintaining cooling in an ice bath.

-

Workup: Remove the cooling bath and stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.[7]

Caption: Synthetic workflow for the preparation of the title compound via DIBAL-H reduction.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is dictated by its three key functional groups. The interplay between these groups makes it a powerful and versatile synthetic intermediate.

Enhanced Electrophilicity of the Aldehyde

The aromatic ring is rendered highly electron-deficient by the potent inductive and mesomeric electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl substituents. This electronic pull significantly increases the electrophilicity of the carbonyl carbon.[4] Consequently, this aldehyde is highly susceptible to attack by nucleophiles in reactions such as:

-

Wittig Reaction: For the synthesis of stilbene derivatives and other alkenes.[8][9][10][11]

-

Reductive Amination: To form substituted benzylamines.

-

Condensation Reactions: With active methylene compounds or amines to build heterocyclic scaffolds.[12]

The Wittig reaction, in particular, is a robust method for C=C bond formation.[9][11] The reaction of the aldehyde with a phosphorus ylide, generated from a phosphonium salt and a strong base, proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.[10][11]

Caption: Generalized workflow of the Wittig reaction with the target benzaldehyde.

The Bromine Handle: A Gateway to C-C Bond Formation

The bromine atom at the 4-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[14][15]

However, the electronic nature of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde presents unique challenges for Suzuki coupling. While the electron-withdrawing groups can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond, they also create a sterically hindered and electronically complex substrate.[16] Optimization is often required, focusing on the careful selection of the palladium precatalyst, ligand, base, and solvent system to achieve high yields and avoid side reactions involving the sensitive aldehyde group.[16] Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for such challenging substrates.[16]

Applications in Kinase Inhibitor Synthesis

A primary application of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is in the synthesis of heterocyclic compounds for drug discovery, particularly kinase inhibitors.[12] Kinases are a class of enzymes that play a central role in cell signaling pathways; their dysregulation is a known cause of diseases like cancer.[12]

The aldehyde can be used to construct core heterocyclic scaffolds, such as pyrazolopyrimidines, which are known to be effective kinase inhibitor frameworks.[12] A typical synthetic strategy involves a condensation reaction between the aldehyde and an aminopyrazole to form the fused ring system. The bromine atom is then utilized in a subsequent Suzuki coupling reaction to introduce diverse aryl or heteroaryl groups, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a specific kinase target.[12]

Caption: General workflow for synthesizing a pyrazolopyrimidine-based kinase inhibitor.[12]

Safety and Handling

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[6][17]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][17] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6][18] For skin contact, wash off immediately with soap and plenty of water.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth and seek immediate medical attention.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][17]

Conclusion

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a powerful and strategically designed chemical intermediate. Its unique combination of an activated aldehyde, a versatile bromine handle for cross-coupling, and the influential fluoro and trifluoromethyl substituents makes it an invaluable tool for synthetic and medicinal chemists. Its demonstrated utility in constructing complex heterocyclic scaffolds, particularly for the development of kinase inhibitors, underscores its importance in the ongoing search for novel and effective therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advanced organic synthesis and drug discovery programs.

References

- Apollo Scientific. (2023, July 7). 4-Bromo-2-(trifluoromethyl)benzaldehyde Safety Data Sheet.

- ChemicalBook. (n.d.). 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.

- ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.

- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- TCI Chemicals. (2025, March 12). SAFETY DATA SHEET.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.

- Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BenchChem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.

- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde 96.

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde.

- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.

- ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....

- BenchChem. (n.d.). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

- ACS Publications. (n.d.). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources | Chemical Reviews.

- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubChem. (n.d.). 5-Bromo-2-fluoro-4-(trifluoromethoxy)benzaldehyde.

- PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorobenzaldehyde 97.

- ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B)... | Download Scientific Diagram.

- BLD Pharm. (n.d.). 102684-91-3|2-Bromo-5-(trifluoromethyl)benzaldehyde.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde: Structure, Properties, and Synthetic Strategies

Executive Summary: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde poised to be a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive aldehyde group, a site for cross-coupling (bromine), and two electron-withdrawing groups (fluorine and trifluoromethyl)—offers a versatile platform for synthesizing complex molecular architectures. The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity in drug candidates. This guide provides a comprehensive technical overview of its structure, predicted physicochemical properties, plausible synthetic routes, and potential applications, drawing upon established chemical principles and data from analogous structures to empower researchers in its effective utilization.

Molecular Structure and Physicochemical Profile

The precise arrangement of substituents on the benzaldehyde core dictates its reactivity and physical properties. The interplay of inductive and resonance effects from the bromine, fluorine, and trifluoromethyl groups creates a unique electronic environment.

1.1. Chemical Identity

-

IUPAC Name: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

-

Molecular Formula: C₈H₃BrF₄O

-

Molecular Weight: 287.01 g/mol

-

CAS Number: A unique CAS number for this specific isomer is not prominently available in public databases as of early 2026. Researchers should verify any supplied CAS number before procurement.

1.2. Structural Analysis

The structure combines an aldehyde group ortho to a fluorine atom and para to a bromine atom, with a trifluoromethyl group meta to the aldehyde. The fluorine and trifluoromethyl groups are potent electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling further molecular elaboration.

Caption: Proposed workflow for the synthesis of the target compound.

3.2. Detailed Synthetic Protocol: Ortho-Formylation via Directed Metalation

This protocol leverages the directing effect of the fluorine atom to achieve selective metalation and subsequent formylation at the C2 position.

CAUTION: This reaction involves pyrophoric (n-Butyllithium) and anhydrous reagents. It must be performed by trained personnel under an inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (PPE).

-

Step 1: Preparation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-5-fluoro-2-(trifluoromethyl)benzene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Step 2: Metal-Halogen Exchange or Deprotonation

-

Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The fluorine atom directs the lithium to the ortho position.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species is the critical step. The choice of n-BuLi is based on its high reactivity, which is necessary for deprotonation at low temperatures.

-

-

Step 3: Formylation

-

In a separate dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the aryllithium species at -78 °C.

-

Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.

-

-

Step 4: Quenching and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Step 5: Purification

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes) to yield the pure 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

-

3.3. Key Chemical Reactivity

-

Aldehyde Transformations: The aldehyde group can undergo standard transformations, including oxidation to the corresponding carboxylic acid, reduction to a benzyl alcohol, and condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form alkenes.

-

Palladium Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, or amino substituents, respectively. This is a primary pathway for building molecular complexity from this intermediate.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.

-

¹H NMR: The spectrum will be simple and characteristic. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically between δ 9.8 and 10.2 ppm. Two aromatic protons will be visible in the aromatic region (δ 7.0-8.5 ppm), appearing as doublets or more complex multiplets due to coupling with each other and the ¹⁹F nucleus.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group is expected. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 185 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The carbons attached to fluorine and bromine will also have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1690-1715 cm⁻¹ will be present, corresponding to the C=O stretching vibration of the aromatic aldehyde. Strong C-F stretching bands will also be visible in the 1100-1350 cm⁻¹ region.

Applications in Research and Drug Development

The unique combination of functional groups makes 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde a highly valuable intermediate. Its utility can be projected from the applications of its structural analogues.

-

Scaffold for Agrochemicals and Pharmaceuticals: Similar halogenated benzaldehydes are key precursors in the synthesis of complex bioactive molecules. For instance, 4-bromo-2-fluorobenzaldehyde is used in preparing histamine H3 antagonists and novel oxazolidinone antimicrobials. The target compound could similarly serve as a starting point for novel kinase inhibitors, GPCR modulators, or other therapeutic agents where the trifluoromethyl group can enhance efficacy.

-

Precursor for Advanced Materials: Fluorinated aromatic compounds are of interest in the development of organic electronics, liquid crystals, and polymers due to their unique electronic properties and thermal stability. The aldehyde can be used to build larger conjugated systems, while the bromine allows for polymerization via cross-coupling.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule combines several features attractive for FBDD screening libraries. The trifluoromethyl group provides a ¹⁹F NMR handle for detecting binding to protein targets, a powerful technique in modern drug discovery.

Safety and Handling

While specific toxicity data is unavailable, compounds of this class should be handled with care in a well-ventilated chemical fume hood.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract, similar to other substituted benzaldehydes. [1][2]May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

References

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoro-4-(trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved January 19, 2026, from [Link]

-

Grokipedia. (2026, January 7). 4-Trifluoromethylbenzaldehyde. Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved January 19, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 19, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

Sources

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive technical overview of 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key halogenated aromatic aldehyde. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its properties, synthesis, and applications.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of reproducible science. 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is systematically named according to IUPAC rules, reflecting its core benzaldehyde structure with bromine, fluorine, and trifluoromethyl substituents at specific positions.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | N/A |

| CAS Number | 1414870-67-9 | [1][2] |

| Molecular Formula | C₈H₃BrF₄O | [1] |

| Molecular Weight | 271.01 g/mol | N/A |

| Canonical SMILES | C1=C(C(=C(C=C1C=O)Br)F)C(F)(F)F | N/A |

| InChIKey | Not readily available in searched sources | N/A |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The combination of a polar aldehyde group with lipophilic halogen and trifluoromethyl substituents gives this molecule a unique profile.

| Property | Value | Notes |

| Appearance | Solid (predicted) | Based on similar substituted benzaldehydes. |

| Melting Point | Data not available in searched sources | N/A |

| Boiling Point | Data not available in searched sources | Expected to be elevated due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | N/A |

| Stability | Air-sensitive; should be stored under an inert atmosphere.[3][4][5] | The aldehyde group is susceptible to oxidation. |

Expert Insight: The electron-withdrawing nature of the fluorine, bromine, and trifluoromethyl groups significantly influences the reactivity of both the aldehyde and the aromatic ring. These groups deactivate the ring towards electrophilic substitution while making the aldehyde carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The trifluoromethyl group, in particular, is a powerful tool in drug design for enhancing metabolic stability and binding affinity.[6][7][8]

Synthesis and Purification

The synthesis of highly substituted aromatic compounds like 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde requires a strategic, multi-step approach. A common method involves the reduction of a corresponding benzonitrile derivative.

Recommended Synthetic Protocol: Reduction of Nitrile

This protocol outlines a reliable method for synthesizing the title compound from 2-bromo-5-trifluoromethyl benzonitrile, a related starting material. The reduction is typically achieved using a hydride-based reducing agent like Diisobutylaluminium hydride (DIBAL-H).[9]

Causality Behind Experimental Choices:

-

Starting Material: Benzonitriles are often more stable and accessible precursors than the corresponding aldehydes.

-

Reducing Agent: DIBAL-H is a selective reducing agent that can convert nitriles to aldehydes at low temperatures without over-reducing to the alcohol. This selectivity is crucial for achieving a high yield of the desired product.

-

Solvent & Temperature: The reaction is run in an inert, anhydrous solvent like dichloromethane (DCM) under an argon atmosphere at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of DIBAL-H and prevent side reactions.[9]

-

Quenching: The reaction is carefully quenched with an acid (e.g., HCl) to hydrolyze the intermediate imine complex and neutralize any remaining reducing agent.[9]

Step-by-Step Methodology:

-

Dissolve 2-bromo-5-trifluoromethyl benzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere in a flame-dried flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, ~1.2 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 3N HCl.

-

Stir the resulting mixture vigorously for 15-20 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil or solid by flash column chromatography on silica gel or distillation to obtain pure 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target aldehyde via DIBAL-H reduction.

Spectroscopic Characterization

Structural confirmation is paramount. While specific spectra for this exact isomer are not widely published, analysis can be predicted based on related structures.

-

¹H NMR: The aldehyde proton (–CHO) is expected to appear as a singlet far downfield, typically between δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the δ 7.5-8.5 ppm region, with coupling patterns dictated by the fluorine and bromine substituents.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be a key signal, expected around δ 185-195 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected, typically around δ -60 to -65 ppm relative to CFCl₃. Another signal will be present for the fluorine atom on the aromatic ring.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent around 1700-1720 cm⁻¹. C-F and C-Br stretching bands will also be present.

Applications in Research and Development

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential, selective chemical transformations.

-

Aldehyde Group: Serves as a handle for forming C-C bonds (e.g., Wittig, Grignard reactions), C-N bonds (reductive amination, imine/hydrazone formation), or for conversion into other functional groups like carboxylic acids or alcohols.[4]

-

Bromo Group: Acts as a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups.

-

Trifluoromethyl Group: As a bioisostere for other groups, the -CF₃ moiety is frequently incorporated into drug candidates to modulate properties like lipophilicity, metabolic stability, and binding interactions.[7][8]

This combination makes the molecule an attractive starting point for building complex molecular scaffolds used in the discovery of new pharmaceuticals and agrochemicals.[10][11]

Logical Pathway for Synthetic Elaboration

Caption: Potential synthetic pathways leveraging the compound's functional groups.

Safety and Handling

As with all halogenated and reactive organic compounds, proper safety protocols are essential.

-

Hazard Classification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] It may also cause respiratory irritation.[13]

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Avoid breathing dust or fumes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Apollo Scientific. (2023, July 7). 4-Bromo-2-(trifluoromethyl)

- Fluorochem. (2024, December 19).

- Sigma-Aldrich. (2025, October 15).

-

PubChem. 4-Bromo-2-(trifluoromethyl)benzaldehyde. Retrieved January 18, 2026, from [Link]

- Thermo Fisher Scientific. (2009, June 9).

- TCI Chemicals. (2025, March 12).

- The Royal Society of Chemistry.

- Grokipedia. (2026, January 7). 4-Trifluoromethylbenzaldehyde.

- Supporting Inform

-

PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved January 18, 2026, from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde. Retrieved January 18, 2026, from [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved January 18, 2026, from [Link]

-

PubChem. 5-Bromo-2-fluoro-4-(trifluoromethoxy)benzaldehyde. Retrieved January 18, 2026, from [Link]

-

SpectraBase. 2-Fluoro-5-bromo-benzaldehyde. Retrieved January 18, 2026, from [Link]

- The Royal Society of Chemistry.

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 18, 2026, from [Link]

- ACS Publications. (2026, January 12).

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]. Retrieved from [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 18, 2026, from [Link]

-

Chen, et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1646. Retrieved from [Link]

- Journal of Biomedical Research & Environmental Sciences. (2024, February 15).

Sources

- 1. 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | 1414870-67-9 [amp.chemicalbook.com]

- 2. 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde [1414870-67-9] | King-Pharm [king-pharm.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jelsciences.com [jelsciences.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide on the Safe Handling of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS No. 1414870-67-9). This guide has been meticulously compiled by synthesizing data from the SDSs of structurally analogous compounds and established principles of chemical safety. The recommendations herein are based on a comprehensive hazard analysis of the constituent functional groups. All users should exercise caution and adhere to rigorous laboratory safety protocols.

Section 1: A Proactive Approach to the Safety of a Novel Benzaldehyde Derivative

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a complex, substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group with the strong electron-withdrawing properties of bromo, fluoro, and trifluoromethyl substituents makes it a valuable building block. However, this same structural complexity necessitates a thorough and proactive approach to its safe handling. This guide provides a detailed examination of the anticipated hazards and outlines best practices for its use in a research and development setting.

The core principle of this guide is to foster a deep understanding of the "why" behind safety protocols. By understanding the chemical reactivity and toxicological profile of the molecule's components, researchers can make informed decisions to mitigate risks effectively.

Section 2: Hazard Identification and Comparative Analysis

Given the absence of a dedicated SDS, a comparative analysis of structurally similar compounds is essential for a robust hazard assessment. The primary anticipated hazards associated with 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde are:

-

Skin and Eye Irritation: A common feature of many aromatic aldehydes and halogenated compounds.

-

Respiratory Tract Irritation: Volatility, especially if handled as a powder or heated, can lead to irritation.

-

Harmful if Swallowed: Oral toxicity is a potential concern with many substituted aromatic compounds.

The following table summarizes the GHS hazard statements for several structurally related benzaldehydes, providing a strong basis for inferring the hazard profile of our target compound.

| Compound | CAS Number | GHS Hazard Statements |

| 4-Bromo-2-(trifluoromethyl)benzaldehyde | 861928-27-0 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2] |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4][5] |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7][8] |

Based on this comparative data, it is prudent to handle 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde as a compound that is, at a minimum, a skin and eye irritant, a respiratory tract irritant, and potentially harmful if swallowed.

Section 3: Prudent Practices for Safe Handling and Use

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

-

Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves and consult the glove manufacturer's compatibility charts. Always inspect gloves before use and practice proper glove removal technique to avoid skin contamination.

-

Skin and Body Protection: A laboratory coat must be worn at all times. For operations with a higher risk of splashing, a chemically resistant apron is advised.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Workflow for Safe Handling

The following diagram illustrates a recommended workflow for the safe handling of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde in a laboratory setting.

Caption: A stepwise workflow for the safe handling of the compound.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Section 5: Physical and Chemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Similar substituted benzaldehydes are typically solids at room temperature. |

| Molecular Formula | C8H3BrF4O | Based on its chemical structure. |

| Molecular Weight | 271.01 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, acetone) and poorly soluble in water. | Aromatic compounds with these functional groups generally exhibit this solubility profile. |

| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic attack. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing substituents.[9][10][11] | The reactivity of benzaldehydes is well-established.[9][10][11] |

Section 6: Stability and Reactivity

-

Stability: Likely stable under normal laboratory conditions. However, many benzaldehydes are sensitive to air and light and may oxidize over time.[11] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

Section 7: Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.[12]

Section 8: Toxicological Profile (Inferred)

A comprehensive toxicological profile is not available. However, based on the functional groups and data from similar compounds, the following can be inferred:

-

Acute Toxicity: As indicated by analogous compounds, it is likely harmful if swallowed.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. It is prudent to handle this compound as if it were potentially hazardous in these respects until data becomes available.

-

Mechanism of Toxicity: The aldehyde group can be reactive towards biological macromolecules.[13] The halogen and trifluoromethyl substituents can influence the metabolic pathways of the compound.

Section 9: Conclusion

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a valuable research chemical with a hazard profile that demands respect and careful handling. By understanding the inferred risks based on its chemical structure and the known hazards of similar compounds, and by implementing the robust safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and adherence to the principles of good laboratory practice are paramount.

References

-

Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib. Retrieved January 18, 2026, from [Link]

-

4-Bromo-2-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 18, 2026, from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved January 18, 2026, from [Link]

-

Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved January 18, 2026, from [Link]

-

Safety. (2020). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde. (n.d.). Boroncore. Retrieved January 18, 2026, from [Link]

-

5-Bromo-2-fluoro-4-(trifluoromethoxy)benzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

3-Bromo-4-fluorobenzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

A regression-based QSAR-model to predict acute toxicity of aromatic chemicals in tadpoles of the Japanese brown frog (Rana japonica). (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Predictive QSAR Models for the Toxicity of Disinfection Byproducts. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]

-

2-Bromo-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Aldehydes: What We Should Know About Them. (2022). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A regression-based QSAR-model to predict acute toxicity of aromatic chemicals in tadpoles of the Japanese brown frog (Rana japonica): calibration, validation, and future developments to support risk assessment of chemicals in amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Nontesting Approaches Relevant to Prediction of Acute Toxicity and Potency - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1414870-67-9 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde [king-pharm.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]